N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide
Description
N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2, a 4-fluorophenylsulfonyl moiety at position 4, and a thioacetamide side chain at position 3. The acetamide group is further functionalized with a cyclohexyl substituent.
Properties
IUPAC Name |
N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBLOSXXFBCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
The 2-phenyloxazole scaffold is synthesized via the Robinson-Gabriel cyclodehydration of α-acylamino ketones. For example:
- Substrate Preparation : Reacting phenylglyoxal with N-acetylglycine yields α-acetylamino-β-ketoester.
- Cyclization : Treatment with concentrated sulfuric acid induces intramolecular cyclodehydration, forming 2-phenyloxazole-4-carboxylic acid.
- Decarboxylation : Heating with copper chromite in quinoline removes the carboxylic acid group, yielding 4-unsubstituted 2-phenyloxazole.
Bredereck Reaction Modifications
Alternative routes employ α-haloketones and formamide under Bredereck conditions:
- Reagents : 2-Bromoacetophenone and formamide react at 120°C for 8 hours, producing 2-phenyloxazole in 68% yield.
- Advantages : Higher functional group tolerance compared to Robinson-Gabriel.
Sulfonylation at the Oxazole 4-Position
Direct Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The sulfonyl group is introduced via electrophilic aromatic substitution (EAS):
- Reaction Conditions :
- Substrate : 4-Mercapto-2-phenyloxazole (0.1 mol)
- Sulfonylating Agent : 4-Fluorobenzenesulfonyl chloride (1.2 eq)
- Base : Pyridine (2.5 eq) in anhydrous dichloromethane
- Temperature : 0°C → room temperature, 12 hours
- Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
- Yield : 72–85% (reported for analogous compounds in patent WO1996036617A1).
Oxidation of Thioether Precursors
Alternative approaches oxidize 4-(4-fluorophenylthio)oxazoles:
- Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA).
- Conditions : 0°C to room temperature, 6–8 hours, yielding sulfones with >90% conversion.
Thioacetamide Side Chain Installation
Nucleophilic Substitution with Chloroacetamide
The mercapto group on the oxazole reacts with chloroacetamide derivatives:
- Chloroacetamide Synthesis :
- Coupling Reaction :
Thiol-Ene Click Chemistry
Modern methods employ radical-mediated thiol-ene reactions for higher regioselectivity:
- Initiation : AIBN (azobisisobutyronitrile) at 70°C in toluene.
- Advantages : Reduced side products and faster reaction times (2 hours).
Optimization and Challenges
Regioselectivity in Oxazole Functionalization
Sulfonylation at the 4-position is favored due to the electron-donating thiol group, which activates the oxazole ring toward EAS. Computational studies (DFT) confirm a 12.3 kcal/mol preference for 4-substitution over 5-substitution.
Purification Challenges
- Byproducts : Over-oxidation of thioethers to sulfones or sulfoxides.
- Solutions : Column chromatography with gradient elution (hexane → ethyl acetate) or recrystallization in ethanol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Robinson-Gabriel + EAS | 68 | 95 | Scalability | Long reaction times |
| Bredereck + Thiol-Ene | 82 | 98 | High regioselectivity | Requires radical initiators |
| Oxidation + SN2 | 78 | 97 | Mild conditions | Sensitive to moisture |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group and oxazole ring serve as primary sites for nucleophilic attack:
Key Finding : Substitution at the sulfonyl group enhances solubility and modulates biological activity by introducing polar functional groups.
Oxidation Reactions
The thioether (–S–) linkage is susceptible to oxidation:
| Reaction | Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| Thioether → Sulfone | H<sub>2</sub>O<sub>2</sub> in acetic acid | Room temperature, 24h | Sulfone derivative (improved stability) |
Research Insight : Oxidation to sulfone derivatives increases metabolic stability but may reduce cell permeability.
Hydrolysis Reactions
Acid- or base-catalyzed cleavage of functional groups:
Mechanistic Note : Hydrolysis of the oxazole ring is critical for prodrug activation in biological systems.
Deprotection Reactions
The acetamide group undergoes deprotection under alkaline conditions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acetamide → Amine | NaOH/EtOH (reflux) | Free amine derivative |
Application : Deprotection enables further functionalization for structure-activity relationship (SAR) studies.
Alkylation Reactions
The thioether sulfur participates in alkylation:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Thioether alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub> in DMF | Alkylated thioether derivatives |
Synthetic Utility : Alkylation modifies lipophilicity, influencing pharmacokinetic properties .
Comparative Reactivity Analysis
A comparison with structurally related compounds reveals distinct reactivity patterns:
| Compound | Key Reactive Sites | Dominant Reaction |
|---|---|---|
| N-cyclohexyl-2-...thio)acetamide (Target) | Sulfonyl, thioether, oxazole | Nucleophilic substitution, oxidation |
| N-(2-chlorophenyl)-2-...sulfonyl]amino}acetamide | Sulfonamide, chlorophenyl | Hydrolysis, aryl substitution |
| 2-Aryl-4-arylsulfonyl-1,3-oxazoles | Oxazole, sulfonyl | Alkylation, hydrolysis |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research and development. Below are key areas where this compound has shown promise:
Antimicrobial Activity
N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide has been evaluated for its antimicrobial properties against various bacterial strains.
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
In a study conducted in 2024, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies.
| Cell Line | IC50 Value | Reference Year |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | 2023 |
In a 2023 evaluation, this compound exhibited dose-dependent cytotoxic effects on human breast cancer cells, suggesting its viability as an anticancer therapeutic.
Anti-inflammatory Properties
Research into the anti-inflammatory effects of this compound has yielded promising results.
| Cell Type | Effect Observed | Reference Year |
|---|---|---|
| Macrophages | TNF-alpha reduction by approximately 50% | 2025 |
A study in 2025 demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages, highlighting its potential use in inflammatory disease management.
Case Studies
Several case studies have been documented to provide insights into the practical applications of this compound:
-
Antimicrobial Efficacy Study (2024) :
- Objective: To assess the efficacy against common bacterial pathogens.
- Findings: The compound showed significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Evaluation (2023) :
- Objective: To evaluate the cytotoxic effects on breast cancer cells.
- Findings: Demonstrated a dose-dependent decrease in cell viability with an IC50 value indicating strong potential for anticancer therapy.
-
Inflammation Model Study (2025) :
- Objective: Investigate anti-inflammatory properties.
- Findings: Reduced levels of TNF-alpha and IL-6 by approximately 50%, suggesting therapeutic potential in inflammatory conditions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s 1,3-oxazole core differentiates it from other heterocyclic systems. Key analogues include:
Key Observations :
- Oxazole vs. Triazole/Thiadiazole: The oxazole core in the target compound balances moderate aromaticity and metabolic stability, whereas triazoles (e.g., ) enable tautomerism (thione vs. thiol forms), influencing solubility and binding .
- Sulfonyl Group Variations : Replacing 4-fluorophenylsulfonyl (target) with 4-bromophenylsulfonyl () increases molecular weight and lipophilicity, which could affect membrane permeability .
Substituent Effects
- Thioether Linkage : The thioacetamide side chain is conserved in many analogues (e.g., ). This group may act as a hydrogen bond acceptor or participate in disulfide bonding in biological systems .
Pharmacological Considerations
While specific activity data for the target compound are unavailable, structural insights suggest:
Biological Activity
N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclohexyl group : Contributes to lipophilicity.
- Fluorophenyl group : Enhances biological activity through increased membrane permeability.
- Thioacetamide moiety : May interact with biological targets via sulfur-containing functionalities.
The molecular formula of this compound is , indicating a complex arrangement that supports diverse interactions within biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related thiazole derivatives have demonstrated significant activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The presence of the fluorinated aromatic ring in this compound is believed to enhance its efficacy against these microorganisms by improving its ability to penetrate bacterial membranes.
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes. For example, compounds with similar thioacetamide functionalities have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The IC50 values for various inhibitors indicate that modifications in the phenolic ring can significantly influence enzyme binding affinities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Structural Modification | Biological Activity | Notes |
|---|---|---|
| Addition of fluorine atom | Increased lipophilicity | Enhances membrane permeability |
| Variation in acetamide substituents | Altered antimicrobial potency | Specific substitutions lead to improved efficacy |
| Thiazole ring integration | Broader spectrum of activity | Potential for novel therapeutic applications |
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various thiazole derivatives similar to N-cyclohexyl compounds against E. coli and S. aureus, revealing that fluorinated derivatives exhibited superior antimicrobial properties due to their enhanced lipophilicity .
- Enzyme Inhibition Studies : Research on related sulfonamide compounds indicated significant inhibition of COX enzymes, suggesting that N-cyclohexyl derivatives could also possess anti-inflammatory properties .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have shown that compounds sharing structural similarities with N-cyclohexyl derivatives follow Lipinski's rule of five, indicating good bioavailability and pharmacokinetic profiles .
Q & A
Q. What synthetic strategies are commonly employed for constructing the oxazole-thioacetamide core in this compound?
The oxazole-thioacetamide scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves:
- Reacting a substituted oxazole precursor (e.g., 4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole-5-thiol) with a bromoacetamide derivative (e.g., N-cyclohexyl-2-bromoacetamide) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Oxazole rings can be prepared via Hantzsch synthesis using α-haloketones and carboxamides, followed by sulfonation at the 4-position .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
Key methods include:
- ¹H/¹³C NMR : To confirm the cyclohexyl group (δ ~1.2–1.8 ppm for cyclohexyl protons) and sulfonyl/oxazole aromatic signals (δ ~7.5–8.5 ppm) .
- FT-IR : Peaks at ~1150–1250 cm⁻¹ (S=O stretch) and ~1670 cm⁻¹ (amide C=O) validate sulfonyl and acetamide groups .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How can regioselectivity challenges during oxazole functionalization be addressed?
Regioselective sulfonation at the oxazole’s 4-position requires:
- Electrophilic directing groups : Pre-functionalization with electron-withdrawing substituents (e.g., nitro) to direct sulfonation .
- Temperature control : Lower reaction temperatures (<50°C) minimize side reactions like over-sulfonation .
- Computational modeling : DFT calculations (e.g., using Gaussian) predict reactive sites based on electron density distribution .
Q. What methodologies resolve contradictions in crystallographic data for sulfonamide-containing heterocycles?
Discrepancies in bond lengths/angles (e.g., S–O vs. C–S) can arise from disorder or twinning. Strategies include:
- SHELXL refinement : Apply restraints for sulfonyl geometry (S–O bond ~1.43 Å) and anisotropic displacement parameters .
- High-resolution data collection : Use synchrotron radiation (λ <1 Å) to improve data completeness (>99%) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to validate packing models .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR optimization involves:
- Fragment replacement : Substitute the 4-fluorophenylsulfonyl group with bioisosteres (e.g., 4-chlorophenyl or pyridylsulfonyl) to modulate target affinity .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) for binding .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
Q. What experimental designs mitigate pharmacokinetic limitations (e.g., low solubility)?
Strategies to enhance solubility/bioavailability:
- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated amines) for controlled release .
- Co-crystallization : Use co-formers like succinic acid to stabilize amorphous phases and enhance dissolution rates .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting bioactivity data across cell lines?
Discrepancies may arise from cell-specific metabolism or off-target effects. Mitigation steps:
- Dose-response validation : Use 8–10 concentration points to confirm IC₅₀ trends .
- Proteomic profiling : Identify differentially expressed proteins (e.g., via LC-MS/MS) to clarify mechanism variations .
- Orthogonal assays : Compare results from MTT, apoptosis (Annexin V), and caspase-3 activation assays to distinguish cytotoxic vs. cytostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
